Ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate Ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2451256-45-2
VCID: VC5549850
InChI: InChI=1S/C11H8Cl2F2N2O2/c1-2-19-11(18)8-7(9(14)15)16-10-6(13)3-5(12)4-17(8)10/h3-4,9H,2H2,1H3
SMILES: CCOC(=O)C1=C(N=C2N1C=C(C=C2Cl)Cl)C(F)F
Molecular Formula: C11H8Cl2F2N2O2
Molecular Weight: 309.09

Ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

CAS No.: 2451256-45-2

Cat. No.: VC5549850

Molecular Formula: C11H8Cl2F2N2O2

Molecular Weight: 309.09

* For research use only. Not for human or veterinary use.

Ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate - 2451256-45-2

Specification

CAS No. 2451256-45-2
Molecular Formula C11H8Cl2F2N2O2
Molecular Weight 309.09
IUPAC Name ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C11H8Cl2F2N2O2/c1-2-19-11(18)8-7(9(14)15)16-10-6(13)3-5(12)4-17(8)10/h3-4,9H,2H2,1H3
Standard InChI Key RVVXKOPTNGWQHL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C2N1C=C(C=C2Cl)Cl)C(F)F

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

Ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is systematically named according to IUPAC conventions, reflecting its substitution pattern: a dichloro group at positions 6 and 8, a difluoromethyl group at position 2, and an ethyl carboxylate ester at position 3 of the imidazo[1,2-a]pyridine ring. Its molecular formula, C₁₁H₈Cl₂F₂N₂O₂, confirms the presence of two chlorine atoms, two fluorine atoms, and a carboxylate functional group, which collectively influence its reactivity and solubility .

Table 1: Key Molecular Properties

PropertyValue
CAS No.2451256-45-2
Molecular FormulaC₁₁H₈Cl₂F₂N₂O₂
Molecular Weight309.09 g/mol
IUPAC NameEthyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
SMILES NotationCCOC(=O)C1=C(N2C=C(C=C(C2=N1)Cl)Cl)C(F)F

Physicochemical Properties

Spectroscopic Data

Key spectroscopic features inferred from analogs include:

  • Infrared (IR) Spectroscopy: Stretching vibrations for C=O (∼1700 cm⁻¹), C–F (1100–1250 cm⁻¹), and C–Cl (550–850 cm⁻¹) .

  • Mass Spectrometry (MS): A molecular ion peak at m/z 309.09 corresponding to [M+H]⁺.

CompoundMolecular Weight (g/mol)SubstituentsReported Activity
Ethyl 6,8-dichloro-2-(difluoromethyl)-IPA309.096,8-Cl; 2-CF₂H; 3-COOEtNot yet reported
Ethyl 8-chloro-6-(trifluoromethyl)-IPA292.648-Cl; 6-CF₃; 2-COOEtEnzyme inhibition
Telacebec (Q203)396.846-CF₃; 2-(quinolin-4-yl)Antitubercular (IC₅₀ = 2.7 nM)

Future Research Directions

Synthetic Optimization

Developing scalable and regioselective synthetic methods for introducing dichloro and difluoromethyl groups is critical. Advances in transition-metal-catalyzed cross-coupling reactions could address current limitations in functional group compatibility .

Pharmacological Profiling

In vitro and in vivo studies are needed to evaluate this compound’s pharmacokinetic properties, including metabolic stability and cytochrome P450 interactions. Deuteration, as demonstrated in related imidazo[1,2-a]pyridines, may mitigate rapid metabolism and enhance half-life .

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